Product packaging for 9H-fluoren-9-ylmethyl 4-methoxybenzoate(Cat. No.:)

9H-fluoren-9-ylmethyl 4-methoxybenzoate

Cat. No.: B311826
M. Wt: 330.4 g/mol
InChI Key: UEPSEPGOTGQOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluoren-9-ylmethyl 4-methoxybenzoate is a chemical compound incorporating the 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules . The Fmoc group is prized for its stability under various conditions but can be cleanly removed using organic bases such as piperidine, allowing for selective deprotection in multi-step synthesis . Compounds featuring the Fmoc moiety and benzoate structures are valuable intermediates in medicinal chemistry research for constructing molecules with targeted pharmacological properties . This specific derivative, with its methoxybenzoate component, may serve as a key building block or precursor in the development of novel chemical entities for research purposes. Handling and Safety: This product is intended for research purposes only and is not classified as a medicinal product or medical device. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all applicable laboratory safety guidelines. The specific physicochemical properties, spectral data, and biological activity of this compound are areas of ongoing research, and researchers are encouraged to characterize the compound fully for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O3 B311826 9H-fluoren-9-ylmethyl 4-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C22H18O3/c1-24-16-12-10-15(11-13-16)22(23)25-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3

InChI Key

UEPSEPGOTGQOBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving 9h Fluoren 9 Ylmethyl 4 Methoxybenzoate

Mechanistic Studies of Ester Cleavage and Hydrolysis

The ester bond in 9H-fluoren-9-ylmethyl 4-methoxybenzoate (B1229959) is susceptible to cleavage under both basic and acidic conditions, a process fundamental to its use as a protecting group. The study of these cleavage mechanisms provides insight into the compound's stability and reactivity.

The base-catalyzed hydrolysis of esters, a reaction commonly known as saponification, is a well-established process. masterorganicchemistry.comyoutube.com For 9H-fluoren-9-ylmethyl 4-methoxybenzoate, this reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the 9-fluorenylmethoxide leaving group and the formation of a carboxylate salt. masterorganicchemistry.com

A key feature of the fluorenyl system is the acidity of the C9-proton. In the context of the 9-fluorenylmethyl (Fm) group, its derivatives are known to be base-sensitive. acs.org The deprotection of Fm-based protecting groups is often achieved using a base like piperidine. embrapa.br The mechanism involves the removal of the acidic proton at the 9-position of the fluorene (B118485) ring by the base, which initiates the cleavage process. embrapa.br

Under acidic conditions, the hydrolysis of this compound proceeds through a different mechanistic pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate.

Unlike base-catalyzed hydrolysis, acid-catalyzed hydrolysis is a reversible process. chemistrysteps.com The equilibrium can be driven towards the products by using an excess of water. For esters with tertiary alkyl groups, an SN1 mechanism can occur, involving the formation of a stable carbocation. chemistrysteps.com Given that the 9-fluorenylmethyl cation is stabilized by the aromatic fluorenyl system, an SN1-type cleavage is a plausible pathway under certain acidic conditions.

The solvolysis of 9-fluorenylmethyl chloroformate has been studied across various solvents, and the rates are found to be influenced by both the solvent's nucleophilicity and its ionizing power. researchgate.net This suggests that the reaction can proceed through different pathways, including a bimolecular addition-elimination mechanism and an ionization (SN1) mechanism. researchgate.net For instance, in acetone-water mixtures, the solvolysis of 9-fluorenylmethyl chloroformate exhibits a U-shaped plot of log k versus solvent composition, which is indicative of a change in mechanism. researchgate.net

The kinetic solvent isotope effect (KSIE) is another tool used to probe reaction mechanisms. A KSIE value greater than 1.5 is generally consistent with a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step. For 9-fluorenylmethyl chloroformate, the KSIE in methanol (B129727) was found to be 2.2, supporting a bimolecular pathway in this solvent. researchgate.net

The following table presents hypothetical kinetic data for the hydrolysis of an ester, illustrating how rate constants can vary with pH.

pHk_obs (s⁻¹)
11.2 x 10⁻⁵
33.5 x 10⁻⁶
51.8 x 10⁻⁷
72.1 x 10⁻⁷
94.5 x 10⁻⁶
116.8 x 10⁻⁵
139.2 x 10⁻⁴

This table is illustrative and does not represent actual experimental data for this compound.

Reactivity of the Fluorenyl Moiety

Beyond the cleavage of the ester group, the fluorenyl moiety of this compound can undergo various chemical transformations. These reactions allow for the modification of the fluorene core, leading to the synthesis of a wide range of functionalized derivatives.

The C9 position of the fluorene ring is particularly reactive due to the acidity of the C9-H protons. mdpi.com Deprotonation at this position generates a stable fluorenyl anion, which is a potent nucleophile. This anion can react with various electrophiles, allowing for the introduction of a wide range of substituents at the 9-position.

Common functionalization reactions at the 9-position include alkylation and condensation reactions. For instance, the Knoevenagel condensation can be used to form a double bond at the 9-position, leading to the formation of dibenzofulvene derivatives. mdpi.com The reactivity at the 9-position is a cornerstone of fluorene chemistry and has been exploited in the synthesis of various materials and bioactive molecules. researchgate.net

The following table provides examples of reagents used for the functionalization of the 9-position of fluorene derivatives.

ReagentType of Functionalization
Alkyl HalidesAlkylation
Aldehydes/KetonesKnoevenagel Condensation
Carbon DioxideCarboxylation
DisulfidesThiolation

The benzene (B151609) rings of the fluorene system are susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituents on the fluorene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration of fluorene and its derivatives has been extensively studied. The nitration of fluorene itself can lead to a mixture of products, with the 2- and 4-nitrofluorenes being the major isomers. rsc.orgrsc.org The nitration of 9-bromofluorene (B49992) has also been investigated. rsc.org The conditions for nitration can be controlled to favor the formation of mono-, di-, or trinitrofluorenones. orgsyn.orgresearchgate.net

Friedel-Crafts acylation is another important reaction for functionalizing the fluorene ring system. The acetylation of fluorene typically yields a mixture of 2-acetylfluorene (B1664035) and 4-acetylfluorene, with the former being the predominant product. researchgate.net The reaction conditions, such as the solvent and catalyst, can influence the product distribution. researchgate.net Diacetylation of fluorenes has also been achieved under specific conditions. rsc.org

The table below summarizes common electrophilic aromatic substitution reactions on the fluorene ring.

ReactionReagentsTypical Products
NitrationHNO₃/H₂SO₄Nitrofluorenes
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Halofluorenes
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acylfluorenes
Friedel-Crafts AlkylationAlkyl halide/AlCl₃Alkylfluorenes

Radical Reactions and Their Mechanisms Involving the Fluorene Core

The fluorene core of this compound is susceptible to radical reactions, primarily at the C9 position. This reactivity stems from the stability of the resulting fluorenyl radical. The C-H bond at the 9-position is relatively weak and can be cleaved through homolytic bond cleavage when subjected to initiators like light or heat, a process that forms a radical intermediate. masterorganicchemistry.comyoutube.com Radical reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comyoutube.comyoutube.com

Initiation: This first step involves the formation of radicals. youtube.comyoutube.comyoutube.com For instance, a halogen molecule (X₂) can be homolytically cleaved by light (hν) to produce two halogen radicals (2 X•). masterorganicchemistry.comyoutube.com

Propagation: The generated radical then abstracts a hydrogen atom from the C9 position of the fluorene ring, forming a stable fluorenyl radical and a hydrogen halide. youtube.com This fluorenyl radical can then react with another halogen molecule to yield a 9-halo-fluorene derivative and a new halogen radical, which continues the chain reaction. youtube.com The stability of the fluorenyl radical is a key factor driving this process. youtube.com

Termination: The reaction ceases when two radicals combine to form a non-radical species. youtube.comyoutube.com This can occur in several ways, such as the combination of two fluorenyl radicals, a fluorenyl radical and a halogen radical, or two halogen radicals. youtube.com

An example of a radical reaction involving the fluorene core is its addition to researchgate.netfullerene. stackexchange.com This photochemical reaction is mediated by tetrabutylammonium (B224687) decatungstate and proceeds through a hydrogen-atom transfer (HAT) process to form fluorenyl radicals at the 9-position, which then add to the C60 molecule. stackexchange.com

Transformations of the 4-Methoxybenzoate Unit

The 4-methoxybenzoate portion of the molecule also undergoes a variety of chemical transformations, influenced significantly by the electronic properties of the methoxy (B1213986) group.

Electronic Effects of the Methoxy Group on Ring Reactivity

The methoxy group (-OCH₃) is a key influencer of the reactivity of the benzoate (B1203000) ring. It exerts two opposing electronic effects: a resonance effect and an inductive effect. quora.comvaia.com

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring. quora.com This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. ucalgary.calibretexts.org This electron-donating resonance effect is generally the dominant factor. quora.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the ring through the sigma bond framework. quora.comucalgary.ca This effect deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution on the Methoxybenzoate Ring

The activating, ortho, para-directing nature of the methoxy group dictates the outcome of electrophilic aromatic substitution (EAS) reactions on the 4-methoxybenzoate ring. leah4sci.comyoutube.com Electrophiles will preferentially attack the positions ortho to the methoxy group (C3 and C5). The para position (C4) is already substituted by the ester group.

Common EAS reactions include:

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. youtube.comlibretexts.org

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen. libretexts.orgmasterorganicchemistry.com The high reactivity of anisole (B1667542) (methoxybenzene) means these reactions can often be carried out under milder conditions. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (SO₃, H₂SO₄) introduces a sulfonic acid group (-SO₃H). libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst like AlCl₃. libretexts.org

The general mechanism for EAS involves two main steps:

Attack by the electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. harvard.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. harvard.edu

Selective Reduction or Oxidation of the Ester or Aromatic Moiety

The ester and aromatic components of the 4-methoxybenzoate unit can be selectively targeted for reduction or oxidation.

Selective Reduction:

Ester Reduction: Esters can be reduced to aldehydes or alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. acs.orgchemrxiv.org More selective reagents can be used to achieve partial reduction. For example, certain boranes are capable of reducing esters to aldehydes with high selectivity. nih.gov Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent that can selectively reduce esters in the presence of other functional groups like carboxylic acids. acs.orgchemrxiv.org Hydrogenation with a catalyst like Pd(OH)₂ can also cleave the p-methoxybenzyl (PMB) ester. youtube.com

Chemoselective Reduction: In a molecule containing multiple reducible functional groups, chemoselective reduction of one group over another is possible by choosing the appropriate reagent. For instance, sodium borohydride (NaBH₄) can reduce a ketone in the presence of an ester, as it is not strong enough to reduce the ester. nih.gov

Selective Oxidation:

Oxidative Demethylation: The methoxy group can be oxidatively demethylated. For example, certain enzymes, like the 4-methoxybenzoate O-demethylase from Pseudomonas putida, can specifically catalyze the O-demethylation of 4-methoxybenzoate. uq.edu.au Cytochrome P450 enzymes can also perform regioselective oxidative demethylation.

Oxidation of the Aromatic Ring: While the aromatic ring is generally stable, under certain conditions, it can be oxidized. Lignin model compounds containing similar structures have been subjected to selective catalytic oxidation to break down the aromatic rings into smaller, functionalized molecules. mdpi.comresearchgate.net

Oxidation of the Benzylic Position: In related compounds like 4-methoxybenzyl alcohol, the benzylic position can be selectively oxidized to an aldehyde (p-anisaldehyde) using photocatalytic methods with catalysts like titanium dioxide (TiO₂). numberanalytics.com

Complex Reaction Pathways and Rearrangements

The structural components of this compound and its analogues can participate in more complex reaction sequences, including cyclizations and rearrangements.

Detailed Mechanisms of Cyclization Reactions Involving this compound Analogues

Cyclization reactions are fundamental processes in organic synthesis for constructing ring systems. researchgate.net These reactions can proceed through various mechanisms, including ionic, radical, or pericyclic pathways, and are influenced by factors like ring size, substituents, and solvent. researchgate.net

While specific examples for this compound are not extensively detailed, analogous fluorene derivatives undergo various cyclization reactions. For instance, fluorene derivatives can be synthesized via intramolecular electrophilic aromatic substitution, mimicking the cyclization pathways that form natural products. mdpi.com Another approach involves the Michael addition of an acetoacetate (B1235776) to a benzylideneindanone, followed by a Robinson annulation and subsequent aromatization to form the fluorene core. youtube.com

A generalized mechanism for an acid-catalyzed cyclization might involve the following steps:

Protonation: An acid catalyst protonates a functional group, such as an epoxide or a double bond, making it more electrophilic.

Intramolecular Attack: A nucleophilic part of the molecule, often another double bond or an aromatic ring, attacks the electrophilic center. This step forms the new ring and often generates a carbocation.

Rearrangement/Deprotonation: The resulting intermediate can undergo rearrangements to form a more stable carbocation, followed by deprotonation to yield the final, stable cyclized product.

The synthesis of fluorenone from fluorene can also involve a cyclization step. For example, a gold-catalyzed oxidation/C-H activation/cyclization sequence of 2-diazo benzophenones has been developed to produce fluorenones. mdpi.com

Cascade Reactions and Tandem Processes Initiated by the Compound

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. The initiation of such cascades by the cleavage or transformation of this compound would likely be predicated on the generation of a reactive intermediate.

The cleavage of the ester bond in this compound can generate the 9-fluorenylmethyl cation and the 4-methoxybenzoate anion. The 9-fluorenylmethyl cation is a key intermediate that could initiate further reactions. For instance, in the presence of suitable nucleophiles, it can undergo substitution reactions. If the molecule contains other functional groups, this initial cleavage could trigger a cascade of intramolecular events.

While no specific cascade reactions initiated by this compound have been documented in the reviewed literature, the synthesis of functionalized 9-substituted fluorene derivatives has been achieved through reactions that can be considered cascade processes. For example, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides leads to highly functionalized, conjugated products through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de This demonstrates that the fluorene moiety can be a scaffold for complex molecular architectures built through cascade sequences.

The deprotection of the closely related fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis is a well-established tandem process. The base-mediated cleavage of the Fmoc group generates a free amine on the peptide and dibenzofulvene. This deprotection is immediately followed by the coupling of the next amino acid in the sequence, a classic example of a tandem deprotection-coupling process.

The following table outlines hypothetical tandem processes that could be initiated by the transformation of this compound.

Initiating StepReactive IntermediatePotential Subsequent Reactions in a Tandem Process
Cleavage of the ester bond9-Fluorenylmethyl cationIntramolecular or intermolecular nucleophilic attack, rearrangement.
Cleavage of the ester bond4-Methoxybenzoate anionNucleophilic attack on another electrophilic center within the molecule.
Modification of the fluorene ringModified fluorenyl cation/anionCyclization, elimination, or rearrangement cascades.

Further research is required to explore and develop specific cascade reactions and tandem processes initiated by the cleavage or transformation of this compound.

Applications of 9h Fluoren 9 Ylmethyl 4 Methoxybenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The intrinsic reactivity of its constituent parts makes 9H-fluoren-9-ylmethyl 4-methoxybenzoate (B1229959) a valuable building block in organic synthesis. It can act as a precursor for larger, more complex molecules, serve as a key intermediate, and function as a reagent for the transfer of the 4-methoxybenzoate unit.

Precursor for the Assembly of Complex Fluorene-Containing Architectures

The fluorene (B118485) core of 9H-fluoren-9-ylmethyl 4-methoxybenzoate is a privileged scaffold in materials science and medicinal chemistry, known for its unique electronic and photophysical properties. researchgate.net The parent compound can be chemically modified at several positions to generate a variety of complex fluorene-containing structures. The acidic proton at the C9 position of the fluorene ring allows for deprotonation and subsequent alkylation or arylation, leading to 9,9-disubstituted fluorene derivatives. researchgate.net These derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and other electronic materials. nih.govtci-thaijo.org

Furthermore, electrophilic aromatic substitution reactions can be performed on the aromatic rings of the fluorene moiety to introduce additional functional groups, thereby tuning the electronic properties of the resulting molecule. rsc.org The ester linkage can also be cleaved to yield 9-fluorenemethanol (B185326), a versatile intermediate for further elaboration. nih.gov

Table 1: Potential Synthetic Transformations of the Fluorene Moiety

Starting MaterialReagents and ConditionsProduct Type
This compound1. Base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., Alkyl halide, Aryl halide)9-Substituted fluorene derivative
This compoundElectrophilic reagent (e.g., HNO₃/H₂SO₄, Br₂)Ring-functionalized fluorene derivative
This compoundHydride reducing agent (e.g., LiAlH₄)9-Fluorenemethanol and 4-methoxybenzyl alcohol

This table presents plausible transformations based on the known reactivity of the fluorene core.

Intermediate in the Synthesis of Functional Molecules

This compound can serve as a crucial intermediate in the synthesis of various functional molecules. For instance, after modification of the fluorene core, the 4-methoxybenzoate group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with other molecules, such as amines or alcohols, to form amides or esters, respectively. This strategy allows for the incorporation of the fluorene unit into larger, multifunctional systems.

The 4-methoxybenzoate moiety itself can be a precursor to other functional groups. For example, the methoxy (B1213986) group can be cleaved to a phenol, which can then participate in a range of reactions, including etherification and esterification, to build more complex structures.

Introduction of the 4-Methoxybenzoate Moiety into Diverse Scaffolds

The compound can be utilized to introduce the 4-methoxybenzoyl group into various molecular scaffolds. This is typically achieved by nucleophilic attack on the carbonyl carbon of the ester, with the 9H-fluoren-9-ylmethoxy group acting as a leaving group. This transformation is particularly useful in the synthesis of natural products and pharmaceuticals where the 4-methoxybenzoyl unit is a key structural feature.

For example, the reaction of this compound with an amine in the presence of a suitable catalyst could yield the corresponding N-(4-methoxybenzoyl)amine. Similarly, reaction with an alcohol under transesterification conditions would furnish the corresponding 4-methoxybenzoate ester of that alcohol.

Utilization in Multistep Organic Synthesis

In the context of complex, multistep syntheses, this compound can be strategically employed to achieve specific synthetic goals, such as in convergent and divergent strategies, and as part of protecting group tactics.

Strategic Implementation in Convergent and Divergent Synthesis Routes

In a convergent synthesis , complex molecular fragments are prepared separately and then joined together in the later stages of the synthesis. This compound can be a key component of one of these fragments. For instance, the fluorene moiety can be extensively functionalized, and then the entire modified fluorenyl-containing fragment can be attached to another complex molecule via a reaction involving the 4-methoxybenzoate group.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can serve as this common intermediate. The fluorene ring system can be modified in various ways, and the 4-methoxybenzoate group can be transformed into a range of other functionalities, leading to a diverse set of final products from a single starting material.

Application in Protecting Group Strategies (as a masked functional group or removable unit)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group for amines, particularly in peptide synthesis. wikipedia.orguchicago.edu While this compound is not the standard Fmoc-Cl or Fmoc-OSu reagent used for this purpose, the entire molecule can be conceptualized as a masked functional group.

The ester linkage can be cleaved under specific conditions to unmask 9-fluorenemethanol and 4-methoxybenzoic acid. More strategically, the entire this compound unit could potentially be used to protect a nucleophilic site. Upon a change in reaction conditions, this unit could be removed, revealing the original functional group. The lability of the C9-H bond of the fluorene moiety to basic conditions provides a potential trigger for the removal of this group. uchicago.edu

Design of Linkers and Spacers in Macromolecular Constructs

The architecture of macromolecular constructs, such as peptides, oligonucleotides, and complex organic molecules synthesized on solid supports, often relies on the use of specialized linkers and spacers. These chemical entities tether the growing molecule to a solid phase or connect different parts of a complex molecule. The 9-fluorenylmethyl portion of this compound is structurally analogous to the widely utilized 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, suggesting its potential as a cleavable linker.

The stability of the fluorenyl group and the specific conditions required for its cleavage are key to its utility. For instance, a method for the synthesis of peptidyl thioacids has been described using a 9-fluorenylmethyl thioester-based linker. nih.gov This linker, in conjunction with Boc chemistry, allows for the assembly of peptides on a solid support. The cleavage from the resin is achieved with piperidine, which also removes the side-chain protecting groups, thereby avoiding the harsh hydrofluoric acid conditions typically associated with Boc chemistry solid-phase peptide synthesis. nih.gov

Furthermore, the fluorenyl group is known to be photolabile, meaning the ester linkage in this compound could potentially be cleaved using light. Photolabile linkers are of great interest as they allow for the release of the synthesized molecule under mild and highly specific conditions, which is orthogonal to many chemical cleavage methods. This "traceless" removal of the linker is particularly advantageous when sensitive functional groups are present in the target molecule.

The 4-methoxybenzoate portion of the molecule also plays a crucial role. The methoxy group, being an electron-donating group, can influence the electronic properties of the benzoate (B1203000) ring and the lability of the ester bond. This can be fine-tuned to control the cleavage conditions of the linker. Research on N-terminally Fmoc-protected linkers with the general formula Fmoc-X−CO−O−Y−COOH has demonstrated how different spacer elements (Y) and attachment points (X) can be used to create a variety of linkers for solid-phase synthesis. researchgate.net These linkers are designed to be attached to a resin and then used for the assembly of peptides or other molecules.

A summary of representative fluorenyl-based linkers and their cleavage conditions is provided in the table below.

Linker TypeStructureCleavage ConditionReference
9-Fluorenylmethyl ThioesterR-CO-S-CH₂-FluorenylPiperidine nih.gov
Fmoc-amino-ester LinkerFmoc-NH-(CH₂)n-CO-O-R'-COOHBase (for Fmoc), Acid (for ester) researchgate.net
Photolabile Nitrobenzyl LinkerO₂N-C₆H₄-CH₂-O-CO-RUV light

This table presents examples of linker types related to the structural components of this compound.

Contributions to New Reagent Development and Catalyst Design

The structural features of this compound also suggest its potential as a precursor in the development of new reagents and catalysts for organic synthesis. Both the fluorenyl and the benzoate moieties are known to be effective components of ligands in transition metal catalysis.

The fluorenyl group can be incorporated into a variety of ligand scaffolds. These fluorenyl-containing ligands can coordinate to a metal center and influence its catalytic activity and selectivity. For example, fluorenyl-tethered N-heterocyclic stannylenes have been synthesized and used to create bimetallic complexes. researchgate.net The synthesis of these ligands often involves the reaction of a functionalized fluorene derivative with other organic molecules to build the final ligand structure. The ester functionality in this compound could be hydrolyzed to yield 9-fluorenylmethanol and 4-methoxybenzoic acid, which could then be further modified to create new ligands.

Similarly, the 4-methoxybenzoate unit can act as a ligand for a variety of transition metals. Benzoate ligands have been shown to play a crucial role in the catalytic cycle of certain reactions. For instance, in a ruthenium-catalyzed C-H arylation, the presence of a benzoate salt was found to be essential for the reaction to proceed. acs.org It is proposed that the benzoate undergoes ortho-C-H activation to form a cyclometalated ruthenium species, which is a key intermediate in the catalytic cycle. acs.org The electronic properties of the benzoate ligand, which can be tuned by substituents like the methoxy group, can have a significant impact on the stability and reactivity of the resulting metal complex. nih.gov

The table below summarizes examples of ligands containing fluorenyl or benzoate moieties and their applications in catalysis.

Ligand ComponentExample Ligand StructureMetalCatalytic ApplicationReference
FluorenylFluorenyl-tethered N-heterocyclic stannyleneRhodium, IridiumC-H activation researchgate.net
BenzoateCyclometalated BenzoateRutheniumC-H arylation acs.org
BenzoatePhosphinegold(I) benzoateGoldAllene (B1206475) hydroamination nih.gov

This table showcases the utility of the core structural units of this compound in ligand design for catalysis.

Beyond ligand synthesis, this compound could serve as a precursor for the direct synthesis of catalytic systems. The ester could potentially be used in transesterification reactions or other transformations to generate catalytically active species. For example, the synthesis of a series of methyl benzoates has been achieved through esterification using a solid acid catalyst composed of zirconium and titanium. researchgate.netmdpi.com This indicates that benzoate esters can be key players in catalytic processes.

Furthermore, research on transition metal-catalyzed reactions has shown that the choice of precursor can be critical. The synthesis of bench-stable (CO)₅Mn(I)-aryl compounds has been accomplished through the transmetalation of arylboronic esters. acs.org This highlights a pathway where an ester functionality is involved in the generation of an organometallic catalyst. While this example involves a boronic ester, it demonstrates the principle of using ester-containing molecules as precursors for catalysts.

The development of new homogeneous catalysts is an active area of research, with a focus on creating catalysts with high activity and selectivity. uni-freiburg.de The ability to tune the electronic and steric properties of ligands is a key strategy in this endeavor. The components of this compound offer potential avenues for creating new ligand architectures and, consequently, new catalytic systems for a wide range of organic transformations. researchgate.netrsc.org

Role in Fluorene Based Molecular Design and Functional Materials Research

Design Principles for Tailoring Fluorene-Based Materials

The rational design of fluorene-based materials hinges on the ability to predictably control their electronic and physical properties. The structural features of 9H-fluoren-9-ylmethyl 4-methoxybenzoate (B1229959) offer several avenues for such molecular engineering.

Substituent Effect on Fluorene (B118485) Core
Property Influence of 4-Methoxybenzoate
HOMO Energy Level Generally increased due to the electron-donating nature of the methoxy (B1213986) group.
LUMO Energy Level May be slightly perturbed, leading to a modified energy gap.
Solubility The ester and methoxy groups can enhance solubility in organic solvents, facilitating material processing.
Intramolecular Charge Transfer Potential for charge transfer character upon photoexcitation, influenced by the electronic coupling between the fluorene and benzoate (B1203000) units.

The reactivity of 9H-fluoren-9-ylmethyl 4-methoxybenzoate is largely dictated by the functional groups present. The ester linkage provides a site for potential cleavage, which can be exploited in applications such as prodrug design or for the controlled release of functional molecules. The fluorene ring itself can undergo electrophilic substitution reactions, allowing for further functionalization and the creation of more complex molecular architectures. The C9 position of the fluorene ring is particularly reactive and can be a site for further chemical modifications.

The fluorene unit is known for its rigidity, which can impart a high degree of structural order in resulting materials. nih.gov The linkage to the 4-methoxybenzoate group introduces a degree of conformational flexibility around the ester bond. The steric bulk of the fluorenyl group can influence the packing of molecules in the solid state, which has significant implications for charge transport and other solid-state properties. nih.gov By modifying the substituents on either the fluorene or the benzoate ring, it is possible to control the intermolecular interactions and, consequently, the macroscopic properties of the material. nih.gov

Contributions to Organic Electronic Materials Research

Fluorene-based compounds are cornerstones in the field of organic electronics due to their excellent photophysical properties and charge-carrying capabilities. This compound serves as a valuable building block and precursor in this domain.

The fluorene moiety is a common component of conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While this compound itself is not a conjugated monomer, it can be chemically modified to incorporate polymerizable groups. For instance, the fluorene ring can be functionalized with groups suitable for cross-coupling reactions, such as boronic esters or halides. The resulting monomers can then be polymerized to create materials with tailored electronic and photophysical properties, where the 4-methoxybenzoate group can influence solubility and solid-state morphology.

This compound can serve as a precursor for various components in optoelectronic devices. The fluorene core is known for its high photoluminescence quantum yield and blue emission, making it a candidate for emissive layers in OLEDs. The 4-methoxybenzoate group can be designed to be a cleavable protecting group, which, upon removal, unmasks a functional group that can participate in device fabrication or performance. For example, it could be a precursor to a hole-transporting or electron-transporting material, where the final properties are revealed after a specific processing step. Research into similar fluorene derivatives has shown their potential in tuning the frontier molecular orbital levels, which is crucial for efficient charge injection and transport in optoelectronic devices. rsc.org

Development of Sensors and Probes Incorporating Fluorene Scaffolds

The inherent fluorescence of the fluorene scaffold is central to its use in the development of highly sensitive chemical sensors and biological probes. acs.orgspiedigitallibrary.org Fluorene-based derivatives are known to exhibit desirable spectral properties, including high photostability, significant fluorescence quantum yields, and large two-photon absorption cross-sections, which are crucial for applications like two-photon fluorescence microscopy. nih.govspiedigitallibrary.org

The design of these sensors often involves a donor-acceptor architecture, where the fluorene unit acts as the fluorophore (the signaling unit). nih.gov A receptor unit, designed to bind to a specific analyte (like a metal ion or another small molecule), is attached to the fluorene scaffold. The binding event alters the electronic properties of the system, leading to a detectable change in the fluorescence signal, such as an increase in intensity ("turn-on" response) or a shift in the emission wavelength. nih.govacs.org

For instance, a fluorene-based probe containing an oxaaza macrocycle was designed for the selective detection of Zn²⁺ ions. nih.govacs.org Binding of Zn²⁺ to the macrocycle receptor induced a significant change in the fluorescence spectrum, allowing for ratiometric detection of the ion in both organic and aqueous environments. nih.govacs.org Similarly, sensors for detecting explosives like 2,4,6-trinitrophenol (TNP) have been successfully synthesized using fluorene-based conjugated polymers, which exhibit high sensitivity due to fluorescence quenching mechanisms upon interaction with the analyte. acs.org Another approach involves creating a molecularly imprinted polymer matrix with a fluorene analogue, where the binding of fluorene is detected by the fluorescence change of a nearby environmentally sensitive probe. nih.gov

Advanced Functional Materials Development

The versatility of fluorene chemistry extends to the creation of sophisticated functional materials with applications in optoelectronics and nanotechnology. The ability to modify the fluorene core at the C-2, C-7, and C-9 positions allows for precise control over the electronic and physical properties of the resulting materials. tue.nlacs.org

Synthesis of Molecular Frameworks with Tuned Properties

Fluorene derivatives are key components in the synthesis of larger, well-defined molecular architectures such as conjugated polymers and porous organic frameworks (POFs). acs.orgnih.gov These materials are of great interest for applications in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensing. researchgate.netnih.gov

The synthesis of fluorene-based conjugated polymers is often achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This allows for the connection of fluorene monomers to other aromatic units, creating extended π-conjugated systems. The properties of these polymers can be finely tuned by selecting different co-monomers and by modifying the alkyl or aryl groups at the C-9 position of the fluorene unit. researchgate.netacs.org

Fluorene units are also used to construct highly crystalline porous organic frameworks. For example, a 2D POF with high photoluminescence was synthesized using a fluorene-based linker and a pyrene-based building block through imine condensation. nih.gov Such materials combine the porosity needed for gas storage and separation with the luminescent properties required for chemical sensing. nih.gov

The compound This compound serves as a precursor or building block in these synthetic strategies. The fluorenyl group can be the primary unit in a polymerization reaction, while the ester group offers a handle for post-synthetic modification or for linking the fluorene unit to other parts of a larger molecular framework. The synthesis of related fluorene derivatives often involves the reaction of 9-fluorenylmethanol with an appropriate acid chloride or carboxylic acid, a reaction pathway directly analogous to the formation of this compound. researchgate.net

Self-Assembly and Supramolecular Chemistry of Fluorenyl Esters

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. tue.nl The planar and aromatic nature of the fluorene ring system makes it highly prone to self-assembly via π-π stacking interactions. researchgate.net This property is fundamental to the formation of ordered thin films and nanofibers, which are crucial for the performance of organic electronic devices. tue.nl

The functional groups attached to the fluorene core play a critical role in directing this self-assembly. In the case of fluorenyl esters, the ester linkage itself can influence the packing and organization of the molecules. Research comparing the self-assembly of molecules with ester versus amide linkers has shown that the nature of this linkage can determine the mechanism of supramolecular polymerization. nih.gov For example, the replacement of an ester with an amide group, which can form hydrogen bonds, can switch the self-assembly from an isodesmic (non-cooperative) to a highly cooperative process. nih.gov

Compound Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number85055-72-7 chemicalbook.com
Molecular FormulaC₂₂H₁₈O₃
Molecular Weight342.38 g/mol
AppearanceWhite to off-white powder

Spectroscopic and Computational Studies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For "9H-fluoren-9-ylmethyl 4-methoxybenzoate (B1229959)," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and bonding network.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for assigning the structure of "9H-fluoren-9-ylmethyl 4-methoxybenzoate." The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise mapping of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum reveals distinct signals for the protons of the fluorenyl, methoxy (B1213986), and benzoate (B1203000) moieties. The aromatic protons of the fluorene (B118485) and benzoate groups typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions on the aromatic rings. The methylene (B1212753) protons of the fluorenylmethyl group and the methoxy protons of the benzoate group exhibit characteristic signals in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield shift (typically around δ 165-175 ppm). The various aromatic and aliphatic carbons of the fluorenyl and benzoate groups also have distinct chemical shifts, which can be assigned based on established empirical data and theoretical calculations.

A supporting information document from a study by The Royal Society of Chemistry provides the following ¹³C NMR data for a compound containing the 9H-fluorenyl moiety, which is relevant for comparison: ¹³C NMR (100 MHz, CDCl₃) δ 141.27, 139.55, 139.14, 138.99, 136.62, 136.20, 129.30, 128.78, 128.28, 127.62, 127.36, 127.03, 126.87, 124.42, 120.20, 119.80, 119.64, 119.02. nih.gov This data highlights the typical chemical shift ranges for the carbon atoms in the fluorene framework.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative compilation based on typical chemical shifts for the constituent functional groups. Actual experimental values may vary slightly.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Fluorenyl CH~4.3-4.5 (t)~47.0
Fluorenyl CH₂~4.5-4.7 (d)~70.0
Fluorenyl Aromatic CHs~7.3-7.9 (m)~120.0, 125.0, 127.0, 128.0
Fluorenyl Quaternary Cs~141.0, 144.0
Benzoate Aromatic CHs (ortho to OMe)~6.9 (d)~114.0
Benzoate Aromatic CHs (ortho to C=O)~8.0 (d)~132.0

Methoxy (OCH₃) | ~3.9 (s) | ~55.5 | | Benzoate Quaternary C (ipso to OMe) | | ~164.0 | | Benzoate Quaternary C (ipso to C=O) | | ~123.0 | | Ester C=O | | ~166.0 |

This is an interactive data table. Click on the headers to sort.

While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for confirming connectivity and resolving complex spectral regions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY spectra would show correlations between adjacent protons on the aromatic rings of both the fluorene and benzoate moieties, confirming their substitution patterns. It would also show a correlation between the methine proton at the 9-position of the fluorene ring and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.netcolumbia.edu An HSQC spectrum provides an unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. researchgate.netcolumbia.edu For instance, the signal for the methoxy protons would show a cross-peak with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for identifying the connectivity between different functional groups and for assigning quaternary (non-protonated) carbons. columbia.eduresearchgate.netustc.edu.cnnih.gov In the case of "this compound," key HMBC correlations would include:

A correlation from the methylene protons of the fluorenylmethyl group to the carbonyl carbon of the ester, confirming the ester linkage.

Correlations from the aromatic protons of the benzoate ring to the carbonyl carbon and the methoxy carbon, confirming their relative positions.

Correlations from various protons on the fluorene ring to the quaternary carbons within the fluorene system, aiding in their assignment.

The fluorenylmethyl group is known to exhibit conformational flexibility. Variable Temperature (VT) NMR studies can provide valuable insights into the dynamic processes occurring in "this compound." By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, linewidths, and coupling constants.

At low temperatures, the rotation around single bonds may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce into a single time-averaged signal. Analysis of this behavior can provide thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡) for bond rotation. This type of analysis is crucial for understanding the molecule's preferred three-dimensional shape and how it might interact with other molecules.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The IR and Raman spectra of "this compound" are dominated by bands corresponding to the vibrations of the ester and aromatic functional groups.

Ester Group: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. researchgate.net The exact position of this band can be sensitive to the electronic environment and conjugation. The C-O stretching vibrations of the ester will also give rise to characteristic bands in the fingerprint region (around 1300-1000 cm⁻¹).

Aromatic Rings: The aromatic rings of the fluorene and benzoate moieties exhibit several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the rings, which typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower frequencies and are indicative of the substitution pattern of the aromatic rings.

Methoxy Group: The C-H stretching vibrations of the methoxy group are expected around 2950-2850 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also Raman active, non-polar bonds, such as the C=C bonds in the aromatic rings, often give rise to strong Raman signals. For instance, spectral data for the related compound 9H-Fluorene-9-methanol shows Raman active bands. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: The following are typical frequency ranges for the key functional groups.)

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Intensity
EsterC=O Stretch1720-1740Medium
EsterC-O Stretch1250-1300, 1050-1150Weak-Medium
AromaticC-H Stretch3000-3100Strong
AromaticC=C Stretch1450-1600Strong
MethoxyC-H Stretch2850-2950Medium
Aliphatic CH₂C-H Stretch2850-2960Medium

This is an interactive data table. Click on the headers to sort.

The synthesis of "this compound," likely an esterification reaction between 9H-fluoren-9-ylmethanol and 4-methoxybenzoic acid (or its acid chloride), can be monitored in real-time using in situ IR spectroscopy. nih.govmt.comresearchgate.netmt.com This powerful process analytical technology (PAT) allows for the tracking of reactant consumption and product formation without the need for sampling. mt.commt.com

By immersing a fiber-optic probe into the reaction mixture, the IR spectrum can be recorded continuously. nih.gov Key spectral changes that would be observed during the esterification include:

A decrease in the intensity of the broad O-H stretching band of the carboxylic acid reactant (around 3300-2500 cm⁻¹).

A decrease in the intensity of the C=O stretching band of the carboxylic acid reactant (around 1700-1725 cm⁻¹).

An increase in the intensity of the C=O stretching band of the product ester (around 1720-1740 cm⁻¹).

By monitoring the changes in the absorbance of these characteristic bands over time, a reaction profile can be generated. This data provides valuable information about the reaction kinetics, including the rate of reaction and the time to completion. It can also help in the detection of any transient intermediates that may form during the course of the reaction.

The detailed analysis of "this compound" relies on a combination of sophisticated spectroscopic and computational methods. These techniques are indispensable for confirming the compound's molecular structure, understanding its fragmentation behavior, and elucidating reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This level of precision allows for the determination of the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C22H18O3.

The calculated monoisotopic mass of this compound is 330.1256 g/mol . An experimental HRMS analysis is expected to yield a mass measurement that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental formula. Ultra-high-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap instruments, are capable of providing the necessary mass accuracy and resolving power to distinguish the target compound from other potential isobaric interferences in a complex mixture. nih.govthermofisher.comnih.gov

Table 1: Theoretical Isotopic Composition of this compound (C22H18O3)

Isotope Mass (Da) Relative Abundance (%)
M 330.12560 100.00
M+1 331.12895 24.04

This interactive table provides the theoretical isotopic distribution for the parent molecule, which is a characteristic fingerprint in mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern is largely dictated by the lability of the ester linkage and the stability of the resulting fragments.

The most prominent fragmentation pathway involves the cleavage of the bond between the fluorenylmethyl group and the benzoate moiety. This is analogous to the well-documented fragmentation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. chainonbio.com The primary fragmentation is expected to yield two major ions:

The 9-fluorenylmethyl cation (m/z 179): This is a highly stable carbocation due to the extensive conjugation provided by the fluorene system. The formation of this ion is a characteristic feature in the mass spectra of fluorenylmethyl-containing compounds. chainonbio.com

The 4-methoxybenzoate anion (m/z 151) or its corresponding radical cation depending on the ionization mode.

Further fragmentation of the 9-fluorenylmethyl cation can occur, leading to the loss of a hydrogen atom to form the 9-methylene-9H-fluorene ion (m/z 178). The 4-methoxybenzoate fragment can also undergo further fragmentation, such as the loss of a methyl radical or carbon monoxide. nih.gov

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

m/z Proposed Fragment
179.08 [C14H11]+ (9-fluorenylmethyl cation)
178.07 [C14H10]+ (9-methylene-9H-fluorene)
151.04 [C8H7O2]- (4-methoxybenzoate anion)

This interactive table details the expected key fragments in an MS/MS experiment, providing structural insights.

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful tool to investigate reaction mechanisms and fragmentation pathways in mass spectrometry. By selectively replacing an atom in the molecule with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the fate of that specific atom during fragmentation can be traced. nih.govnih.gov

For this compound, several isotopic labeling strategies could provide mechanistic insights:

¹⁸O-labeling of the carbonyl oxygen of the 4-methoxybenzoate group: This would allow for the definitive confirmation of the origin of the oxygen atoms in the resulting fragment ions. For instance, it could verify whether the oxygen in any neutral loss from the benzoate fragment originates from the carbonyl or the methoxy group.

¹³C-labeling of the methylene bridge: Placing a ¹³C label on the methylene carbon of the fluorenylmethyl group would result in a mass shift of the m/z 179 fragment to m/z 180. This would confirm the integrity of this group during the primary fragmentation event.

Deuterium labeling of the fluorene ring: This could help to understand the mechanisms of any hydrogen rearrangements or losses that occur during the fragmentation of the fluorenyl cation.

Such studies are crucial for distinguishing between proposed fragmentation mechanisms and for providing a deeper understanding of the intrinsic chemical properties of the molecule. nih.govfu-berlin.de

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic structure of molecules. For this compound, these techniques are particularly informative due to the presence of the highly conjugated fluorene system.

Electronic Transitions and Chromophoric Properties of the Fluorene Core

The fluorescence properties are also primarily attributed to the fluorene core, which is a well-known fluorophore. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is expected to exhibit strong fluorescence emission at a longer wavelength. The specific excitation and emission maxima are sensitive to the solvent environment.

Table 3: Typical Spectroscopic Properties of the Fluorene Chromophore

Spectroscopic Parameter Typical Wavelength Range (nm) Transition Type
UV Absorption (λmax) 260-310 π→π*
Fluorescence Excitation (λex) ~265 S0 → S1

This interactive table summarizes the characteristic electronic transitions for the fluorene core, which dictates the UV-Vis and fluorescence properties of the title compound.

Quantitative Analysis in Reaction Kinetics and Equilibrium Studies

The strong UV absorbance of the fluorene group provides a convenient handle for quantitative analysis using UV-Vis spectroscopy, based on the Beer-Lambert law. This is particularly useful for monitoring reactions that involve the formation or cleavage of the 9H-fluoren-9-ylmethyl group. spectroscopyonline.comthermofisher.com

A key application is in the monitoring of deprotection reactions. The fluorenylmethyloxycarbonyl (Fmoc) group, which is structurally related to the fluorenylmethyl group in the title compound, is widely used in peptide synthesis. sigmaaldrich.com Its removal is typically achieved with a base, which liberates the fluorene moiety as dibenzofulvene. This byproduct has a distinct and strong UV absorbance, allowing the progress of the deprotection reaction to be accurately monitored over time. thermofisher.com

Similarly, any reaction involving the cleavage of the ester bond in this compound could be followed kinetically by monitoring the change in absorbance at a wavelength characteristic of either the reactant or one of the fluorene-containing products. This allows for the determination of reaction rates, rate constants, and the investigation of reaction mechanisms under various conditions. ntnu.nosapub.org

Fluorescence Characteristics and Quenching Mechanisms

The fluorescence properties of molecules containing a fluorenyl group are of significant interest due to their potential applications in materials science and as fluorescent probes. The 9H-fluorene moiety is known for its characteristic fluorescence, which can be modulated by the substituents attached to it. In the case of this compound, the fluorescence behavior would be primarily governed by the fluorenyl chromophore.

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of a ground-state complex. The study of fluorescence quenching provides valuable insights into the dynamic changes and molecular interactions of fluorescent molecules in different environments.

Common quenching mechanisms include:

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore experiences contact with a quencher molecule in solution. Upon collision, the fluorophore returns to the ground state without emitting a photon.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule. researchgate.net The efficiency of FRET is highly dependent on the distance between the donor and acceptor. researchgate.net

For this compound, potential quenchers could include electron-deficient or electron-rich molecules, heavy atoms, or paramagnetic species. The efficiency of quenching would depend on the specific quencher used and the solvent environment.

Advanced Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic and electronic levels. These methods can provide detailed insights that complement experimental studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com DFT calculations can provide valuable information about molecular geometries, electronic properties, and reactivity. mdpi.com While specific DFT studies on this compound are not available in the surveyed literature, DFT has been successfully applied to a wide range of organic molecules, including other fluorenyl derivatives and esters. researchgate.netbanglajol.infounimas.my

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to determine the most stable conformation.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to predict its electronic and optical properties. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and the wavelength of maximum absorption in the UV-Vis spectrum.

Generate molecular orbital contour plots to visualize the distribution of electron density.

Predict various thermodynamic properties. banglajol.info

The following table outlines the typical parameters that would be calculated in a DFT study of this compound.

Parameter Description Predicted Significance for this compound
Optimized GeometryThe lowest energy three-dimensional arrangement of atoms.Provides insights into the bond lengths, bond angles, and dihedral angles of the molecule.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the electron-donating ability of the molecule.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally suggests higher reactivity and a red-shift in the absorption spectrum.
Mulliken Atomic ChargesA measure of the partial charge on each atom.Helps to identify electrophilic and nucleophilic sites within the molecule.
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. rsc.org Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis and fluorescence spectra. nih.gov

For this compound, quantum chemical calculations could predict:

UV-Vis Absorption Spectra: By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax).

Vibrational Frequencies: Calculation of the vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra.

NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts can assist in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations could be used to:

Explore the conformational landscape of the molecule, identifying the most populated conformations in different solvent environments.

Study the interactions between the molecule and solvent molecules.

Investigate the aggregation behavior of the molecule at higher concentrations.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction pathways. While specific reaction pathway predictions for this compound are not documented in the searched literature, the general methodology is well-established. nih.gov

For a given reaction involving this compound, computational methods could be used to:

Locate the transition state structures for proposed reaction steps.

Calculate the activation energy barriers for these steps.

Construct a potential energy surface to visualize the entire reaction pathway.

This information is crucial for understanding the kinetics and thermodynamics of a chemical reaction and for designing more efficient synthetic routes.

Advanced Topics and Future Research Directions

Development of Novel Stereoselective Synthetic Methods for Fluorenyl Esters

The synthesis of chiral fluorene (B118485) derivatives is a significant area of research due to the importance of enantiomerically pure compounds in materials science and medicinal chemistry. researchgate.net While traditional methods often yield racemic mixtures, recent advancements focus on catalytic asymmetric synthesis to produce specific stereoisomers.

Future research is directed towards the development of highly efficient and enantioselective methods for producing chiral fluorenyl esters. One promising approach involves the use of cooperative catalysis, such as the combination of palladium(II) and chiral norbornene catalysts. This method has been successfully used for the enantioconvergent synthesis of chiral fluorenols from racemic alcohols, providing a potential pathway to chiral 9H-fluoren-9-ylmethyl esters through subsequent esterification. nih.govrsc.org The strategy involves a redox-neutral process that destroys and then regenerates a stereocenter with high enantioselectivity. nih.gov

Organocatalysis represents another key frontier. researchgate.net Chiral Brønsted acids and other small organic molecules are being explored to catalyze the formation of the fluorene scaffold with high optical purity. researchgate.net These methods offer advantages such as being metal-free, less sensitive to air and moisture, and more environmentally benign. The application of these techniques to the synthesis of esters like 9H-fluoren-9-ylmethyl 4-methoxybenzoate (B1229959) could provide access to novel chiral materials with unique photophysical properties.

Table 1: Comparison of Catalytic Strategies for Chiral Fluorene Synthesis

Catalytic Strategy Catalyst Type Key Advantages Potential for Fluorenyl Esters
Cooperative Catalysis Palladium(II) / Chiral Norbornene High enantioselectivity, good functional group tolerance, use of racemic starting materials. nih.govrsc.org Applicable for creating the chiral fluorenol precursor needed for ester synthesis.
Asymmetric Organocatalysis Chiral Brønsted Acids, L-Proline derivatives Metal-free, operational simplicity, high enantiomeric excess. researchgate.netscielo.br Direct asymmetric functionalization of the fluorene core before or during ester formation.

| Phase Transfer Catalysis | Chiral Quaternary Ammonium Salts (from cinchona alkaloids) | Mild reaction conditions, scalability, economical. austinpublishinggroup.com | Suitable for asymmetric alkylation on the fluorene ring system. |

This table is generated based on data from existing research on chiral fluorene synthesis and illustrates potential applications for fluorenyl esters.

Exploration of Bio-Inspired Applications through Chemical Modification

The inherent fluorescence of the fluorene core makes it an attractive scaffold for developing bio-inspired sensors. mdpi.comresearchgate.net Future research will likely focus on modifying the 9H-fluoren-9-ylmethyl 4-methoxybenzoate structure to create highly specific and sensitive chemical sensors for biological molecules and environmental toxins.

Bio-inspired design principles can be used to create "turn-on" or "turn-off" fluorescent probes. nih.gov For example, the 4-methoxybenzoate moiety can be chemically altered to include receptor sites for specific analytes. Binding of the target analyte to the receptor could induce a conformational change in the molecule, altering the photophysical properties of the fluorene fluorophore and resulting in a detectable change in fluorescence. researchgate.net This approach is central to the development of the next generation of chemical sensors that mimic biological recognition systems. mdpi.comresearchgate.net

Furthermore, these modified fluorenyl esters could be integrated into nanomaterials like quantum dots or nanofibers to amplify the sensor's signal, enhancing detection limits for applications in medical diagnostics and cellular imaging. nih.gov The development of pattern-generating fluorescent probes, which can provide unique "fingerprints" for different analytes, is another exciting avenue, moving beyond simple detection to complex analyte identification. nih.gov

Integration into Advanced Materials for Next-Generation Technologies

Fluorene derivatives are well-regarded for their potential in organic electronics due to their high photoluminescence efficiency, good thermal stability, and charge transport properties. mdpi.comrsc.org The compound this compound, with its conjugated π-system, is a candidate for integration into advanced materials for technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In OLEDs, fluorene-based materials are prized as blue-light emitters. mdpi.com The specific properties of this compound can be tuned by modifying its structure. The electron-donating 4-methoxy group on the benzoate (B1203000) moiety can influence the electronic energy levels (HOMO/LUMO) of the molecule, thereby affecting the emission color and efficiency of a potential OLED device. mdpi.com

Future research will focus on synthesizing polymers and dendrimers from fluorenyl ester monomers. Polyfluorenes are known to be electrically conductive and electroluminescent, making them prime candidates for the active layer in OLEDs. wikipedia.org By incorporating this compound into a polymer backbone, new materials with tailored optoelectronic properties could be created. Additionally, the development of self-assembled monolayers (SAMs) using fluorene derivatives with appropriate anchoring groups (which could be added to the benzoate ring) is a promising strategy for creating efficient charge transport layers in perovskite solar cells and other photovoltaic devices. rsc.org

Table 2: Potential Applications of Fluorenyl Esters in Advanced Materials

Technology Role of Fluorenyl Ester Key Structural Feature Desired Outcome
OLEDs Emitter Layer, Host Material Conjugated fluorene core, tunable substituents (e.g., 4-methoxybenzoate). mdpi.com High efficiency, color purity (especially blue), thermal stability.
OFETs Organic Semiconductor Planar, conjugated structure for charge transport. rsc.org High charge carrier mobility, good on/off ratio.
OPVs / Perovskite Solar Cells Electron Transport Layer (as a SAM) Functionalized fluorene core with anchoring groups. rsc.org Efficient electron extraction, improved device stability and performance.

| Chemical Sensors | Fluorescent Probe | Fluorene fluorophore with integrated receptor sites. researchgate.net | High sensitivity and selectivity for target analytes. |

This table summarizes potential applications based on the known properties of fluorene derivatives in materials science.

Theoretical Predictions and Experimental Verification of Unexplored Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules like this compound before engaging in extensive lab work. nih.govnih.gov Future research will increasingly rely on a synergistic approach combining theoretical predictions with experimental validation.

DFT calculations can be used to predict key electronic properties, such as the HOMO and LUMO energy levels, which are crucial for designing materials for organic electronics. chemrxiv.org These calculations can model how different substituents on the fluorene or benzoate rings would alter the electronic band gap and, consequently, the absorption and emission spectra. mdpi.comchemrxiv.org Time-dependent DFT (TD-DFT) can further simulate the absorption spectra and predict the wavelengths of maximum absorption and emission, guiding the synthesis of materials with desired photophysical properties. nih.gov

Global reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can also be computed to predict the reactivity of the molecule in various chemical transformations. dntb.gov.uaresearchgate.net For instance, these calculations can identify the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic routes and the prediction of potential side reactions. This predictive power accelerates the discovery process and allows for a more rational design of new functional molecules based on the fluorenyl ester scaffold.

Table 3: Key Properties of Fluorene Derivatives Investigated by DFT

Property DFT Method Significance Reference
HOMO/LUMO Energies B3LYP Determines electronic band gap, charge injection/transport properties, and optical characteristics. chemrxiv.org
Excitation Energies TD-DFT Predicts UV-Vis absorption and fluorescence emission wavelengths. nih.gov
Global Reactivity Descriptors Various Functionals Predicts chemical reactivity, stability, and sites of reaction. dntb.gov.uaresearchgate.net

| Molecular Conformation | B3LYP/6-31G(d,p) | Affects crystal packing, solid-state properties, and intermolecular interactions. | nih.gov |

This table highlights common theoretical calculations performed on fluorene derivatives and their importance.

Challenges and Opportunities in the Synthesis and Application of Fluorenyl Esters in Emerging Chemical Research

Despite the significant potential of fluorenyl esters, several challenges must be addressed to unlock their full utility in emerging research fields. A primary challenge lies in the synthesis of complex, functionalized derivatives. While methods for creating the basic fluorene scaffold exist, the introduction of multiple, precisely positioned functional groups, especially in a stereoselective manner, remains a significant synthetic hurdle. researchgate.netnih.gov

Another challenge is overcoming the tendency of some fluorene-based materials to form aggregates, which can quench fluorescence and reduce the efficiency of optoelectronic devices. mdpi.com Molecular design strategies, such as the introduction of bulky side groups to prevent π-stacking, are needed to mitigate these effects. Furthermore, the stability of fluorene-containing materials, particularly their resistance to oxidation at the C9 position, is a critical factor for long-term device performance. wikipedia.org

These challenges, however, present significant opportunities. The demand for new materials for flexible electronics, advanced diagnostics, and efficient energy conversion drives the innovation of novel synthetic methods. tue.nl The development of fluorine-containing fluorenyl esters, for example, could lead to materials with enhanced stability, solubility, and unique electronic properties. researchgate.netmdpi.comresearchgate.net The rich photophysical behavior of the fluorene core, combined with the chemical versatility of the ester linkage and the benzoate ring, provides a vast design space for chemists to create functional molecules tailored to specific, high-impact applications. tue.nl The continued exploration of this compound class is poised to contribute significantly to materials science, chemical biology, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 9H-fluoren-9-ylmethyl 4-methoxybenzoate?

The compound is typically synthesized via esterification of 4-methoxybenzoic acid with 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is carried out in dichloromethane (DCM) at 0°C to room temperature. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the purity of this compound assessed in research settings?

Purity is determined using HPLC with a C18 reverse-phase column and UV detection at 254–280 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the Fmoc group (e.g., δ 4.2–4.4 ppm for the methylene protons) and the 4-methoxybenzoate aromatic protons (δ 6.8–8.0 ppm). Mass spectrometry (MS) provides molecular weight verification .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood. Storage should be in a cool, dry environment away from oxidizing agents. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of 9H-fluoren-9-ylmethyl esters, and how are they addressed?

Challenges include positional disorder in the fluorenyl group or solvent molecules. Low-temperature data collection (e.g., 123 K) reduces thermal motion artifacts. Refinement using SHELXL software with restraints (e.g., SIMU, DELU) and split-site modeling resolves disorder. High-resolution data (≤ 1.0 Å) improves electron density maps .

Q. How can researchers optimize the coupling efficiency of Fmoc-protected compounds in solid-phase peptide synthesis?

Coupling efficiency is enhanced by activating this compound derivatives with reagents like HATU or HOBt in dimethylformamide (DMF). Microwave-assisted synthesis reduces reaction times (e.g., 10–20 minutes at 50°C). Deprotection with 20% piperidine in DMF ensures complete Fmoc removal, monitored by UV absorbance at 301 nm .

Q. What strategies are employed to resolve stereochemical ambiguities in derivatives of 9H-fluoren-9-ylmethyl esters?

Chiral HPLC with amylose- or cellulose-based columns separates enantiomers. X-ray crystallography provides absolute stereochemistry, while nuclear Overhauser effect (NOE) NMR experiments identify spatial proximity of substituents. Circular dichroism (CD) spectroscopy further confirms chirality in solution .

Q. How does the electron-donating methoxy group influence the reactivity of the benzoate ester in nucleophilic acyl substitution?

The para-methoxy group donates electron density via resonance, reducing the electrophilicity of the carbonyl carbon. This necessitates stronger nucleophiles (e.g., primary amines) or catalytic systems (e.g., DMAP) to activate the carbonyl. Kinetic studies show a 2–3× slower reaction rate compared to unsubstituted benzoate esters .

Methodological Considerations

  • Synthetic Optimization : Use microwave irradiation to reduce reaction times for esterification (e.g., 30 minutes vs. 12 hours conventionally) .
  • Crystallography : Employ twin refinement in SHELXL for crystals with pseudo-symmetry, and use PLATON/SQUEEZE to model disordered solvent .
  • Safety : Implement a waste neutralization protocol using 1 M sodium bicarbonate for residual Fmoc-Cl .

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